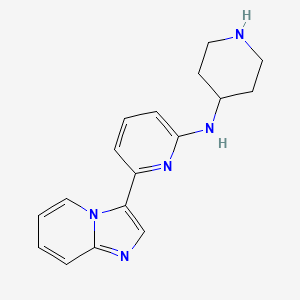

![molecular formula C29H27F3N6O B1192932 3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide CAS No. 1257628-77-5](/img/structure/B1192932.png)

3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Vue d'ensemble

Description

GZD-824 is an orally available inhibitor of a broad spectrum of Bcr/Abl tyrosine kinase mutants including T315I (IC50s = 0.34 and 0.68 nM for wild-type Bcr/Abl and Bcr/AblT315I, respectively). It has been shown to suppress the proliferation of Bcr/Abl-positive K562 and Ku812 human chronic myelogenous leukemia cells (IC50s = 0.2 and 0.13 nM, respectively) and induce tumor regression in mouse xenograft tumor models driven by either wild-type or mutant Bcr/Abl.

A novel orally bioavailable inhibitor against a broad spectrum of Bcr-Abl mutants.

GZD824 is a novel orally bioavailable inhibitor against a broad spectrum of Bcr-Abl mutants including T315I. GZD824 tightly bound to Bcr-Abl(WT) and Bcr-Abl(T315I) with K(d) values of 0.32 and 0.71 nM, respectively, and strongly inhibited the kinase functions with nanomolar IC values. GZD824 potently suppressed proliferation of Bcr-Abl-positive K562 and Ku812 human CML cells with IC values of 0.2 and 0.13 nM, respectively. GZD824 also displayed good oral bioavailability (48.7%), a reasonable half-life (10.6 h), and promising in vivo antitumor efficacy. It induced tumor regression in mouse xenograft tumor models driven by Bcr-Abl(WT) or the mutants and significantly improved the survival of mice bearing an allograft leukemia model with Ba/F3 cells harboring Bcr-Abl(T315I). GZD824 represents a promising lead candidate for development of Bcr-Abl inhibitors to overcome acquired imatinib resistance. (J Med Chem. 2013 Feb 14; 56:879-94)

Applications De Recherche Scientifique

Chronic Myeloid Leukemia (CML) Treatment

Olverembatinib (HQP1351): has shown promising results as a tyrosine kinase inhibitor (TKI) for patients with T315I-mutated CML . It is well-tolerated and effective, particularly in cases resistant to other TKIs. The compound has been used in phase 1/2 trials, demonstrating significant antileukemic activity .

Overcoming Drug Resistance

The compound has been effective in overcoming resistance to other TKIs like ponatinib and asciminib in patients with heavily pretreated/refractory CML and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) . This application is crucial for patients who have limited treatment options due to resistance.

Inhibition of SRC Kinase and PI3K/AKT Pathways

GZD824 has been shown to suppress the growth of human B cell precursor acute lymphoblastic leukemia cells by inhibiting the SRC kinase and PI3K/AKT pathways . This application is significant for the management of certain leukemia subtypes.

Targeting FGFR1 Mutant Resistance

The compound has been reported to overcome FGFR1-V561F/M mutant resistance in vitro and in vivo . This application is particularly relevant for cancers where FGFR1 abnormalities are present and have been resistant to other forms of treatment.

Parkinson’s Disease Research

GZD-824 has been identified as a broad-spectrum type II inhibitor that can bind to LRRK2 in Parkinson’s disease-related studies . It has been used to understand the structural biology of LRRK2 and develop kinase inhibitors as therapeutics for Parkinson’s disease.

Multikinase Inhibition

HQP1351 has been developed as an orally bioavailable multikinase inhibitor, showing inhibition of both wild-type and mutant KIT in biochemical assays . This application extends the potential use of the compound beyond leukemia to other cancers with KIT mutations.

Mécanisme D'action

Target of Action

The primary target of GZD824 is the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase . This kinase plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML). GZD824 is particularly effective against a broad spectrum of Bcr-Abl mutants, including the T315I mutation, which confers resistance against all first- and second-generation tyrosine kinase inhibitors .

Mode of Action

GZD824 acts as an ATP binding-site inhibitor of the wild type Bcr-Abl kinase and its mutants . It binds tightly to Bcr-Abl (WT) and Bcr-Abl (T315I) with Kd values of 0.32 and 0.71 nM, respectively . This binding inhibits the kinase functions of Bcr-Abl, thereby suppressing the proliferation of Bcr-Abl-positive cells .

Biochemical Pathways

GZD824 affects several biochemical pathways. It inhibits the SRC kinase and PI3K/AKT pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, GZD824 suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells .

Additionally, GZD824 inhibits the General Control Non-derepressible 2 (GCN2) pathway in cancer cells . GCN2 drives cellular adaptation to amino acid limitation by activating the integrated stress response that induces Activating Transcription Factor 4 (ATF4) . GZD824 suppresses GCN2 activation, eIF2α phosphorylation, and ATF4 induction during amino acid starvation stress .

Pharmacokinetics

GZD824 has good oral bioavailability (48.7%) and a reasonable half-life (10.6 hours), which makes it suitable for oral administration . These properties contribute to its promising in vivo antitumor efficacy .

Result of Action

At the molecular level, GZD824 decreases cell viability, induces cell-cycle arrest, and causes apoptosis in pre-B ALL cells . At the cellular level, GZD824 sensitizes certain cancer cells to amino acid starvation stress, similar to ATF4 knockdown .

Propriétés

IUPAC Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBVRDEOITLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |

CAS RN |

1257628-77-5 | |

| Record name | Olverembatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HQP1351 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLVEREMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)

![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)